molecular formula C8H14O6Si B106113 Ethyltriacetoxysilane CAS No. 17689-77-9

Ethyltriacetoxysilane

Cat. No.: B106113
CAS No.: 17689-77-9
M. Wt: 234.28 g/mol
InChI Key: KXJLGCBCRCSXQF-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyltriacetoxysilane, also known as Triacetoxyethylsilane, is a chemical compound that primarily targets moist or aqueous environments . It undergoes rapid hydrolysis in these environments, leading to the production of acetic acid and the corresponding trisilanol .

Mode of Action

The compound interacts with its targets through a process of hydrolysis . This interaction results in the rapid breakdown of this compound into acetic acid and trisilanol . The hydrolysis of this compound is so rapid that the observed toxicity is likely due primarily to acetic acid .

Biochemical Pathways

The hydrolysis products of this compound, acetic acid, and trisilanol, undergo continuous condensation reactions to produce higher molecular weight cyclic and linear siloxanes . The alkyl silanols condense to siloxane oligomers . This condensation of silanols is affected by both concentration and pH . Acetic acid and its salts play a fundamental role in cell metabolism, particularly in the tricarboxylic acid cycle (also known as the citric acid or Kreb’s cycle), which is where humans get their energy .

Pharmacokinetics

This compound has a half-life of less than 13 seconds in moist/aqueous environments, indicating its rapid hydrolysis .

Result of Action

The rapid hydrolysis of this compound results in the production of acetic acid and trisilanol . These products can have various effects at the molecular and cellular level, depending on their concentration and the specific environment. For example, acetic acid can contribute to the acidity of the environment, which can affect various cellular processes .

Action Environment

The action of this compound is heavily influenced by environmental factors. Its hydrolysis is rapid in moist/aqueous environments . The condensation of the hydrolysis products, the alkyl silanols, to siloxane oligomers is affected by both the concentration of the silanols and the pH of the environment . These factors can influence the compound’s action, efficacy, and stability.

Preparation Methods

Ethyltriacetoxysilane can be synthesized through the reaction of ethyltrichlorosilane with acetic anhydride and sodium acetate . The reaction typically occurs under anhydrous conditions to prevent hydrolysis. The general reaction scheme is as follows:

C2H5SiCl3+3(CH3CO)2O+3NaOAcC2H5Si(OAc)3+3NaCl+3CH3COOH\text{C}_2\text{H}_5\text{SiCl}_3 + 3\text{(CH}_3\text{CO)}_2\text{O} + 3\text{NaOAc} \rightarrow \text{C}_2\text{H}_5\text{Si(OAc)}_3 + 3\text{NaCl} + 3\text{CH}_3\text{COOH} C2​H5​SiCl3​+3(CH3​CO)2​O+3NaOAc→C2​H5​Si(OAc)3​+3NaCl+3CH3​COOH

In industrial settings, the production of triacetoxyethylsilane involves similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .

Comparison with Similar Compounds

Ethyltriacetoxysilane can be compared with other similar compounds such as:

This compound is unique due to its specific combination of acetoxy groups and ethyl group, which provide a balance of reactivity and stability for various applications .

Properties

IUPAC Name

[diacetyloxy(ethyl)silyl] acetate
Source PubChem
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InChI

InChI=1S/C8H14O6Si/c1-5-15(12-6(2)9,13-7(3)10)14-8(4)11/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KXJLGCBCRCSXQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](OC(=O)C)(OC(=O)C)OC(=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O6Si
Source PubChem
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DSSTOX Substance ID

DTXSID3027792
Record name Ethyltriacetoxysilane
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Molecular Weight

234.28 g/mol
Source PubChem
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Physical Description

Liquid, Off-white liquid with an odor of acetic acid; mp = 8.4 deg C; [OECD SIDS: IUCLID Data Set] Colorless liquid; mp = 7-9 deg C; [Alfa Aesar MSDS]
Record name Silanetriol, 1-ethyl-, 1,1,1-triacetate
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Record name Ethyltriacetoxysilane
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Vapor Pressure

0.04 [mmHg]
Record name Ethyltriacetoxysilane
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CAS No.

17689-77-9
Record name Ethyltriacetoxysilane
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Record name Ethyltriacetoxysilane
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Record name Silanetriol, 1-ethyl-, 1,1,1-triacetate
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Record name Triacetoxyethylsilane
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Record name ETHYLTRIACETOXYSILANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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